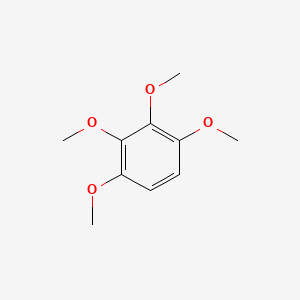

1,2,3,4-Tetramethoxybenzene

Descripción general

Descripción

1,2,3,4-Tetramethoxybenzene: is an organic compound with the molecular formula C10H14O4 . It is a derivative of benzene, where four methoxy groups are attached to the benzene ring at the 1, 2, 3, and 4 positions. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethoxybenzene can be synthesized through the methylation of 1,2,3,4-tetrahydroxybenzene. The methylation process typically involves the use of methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of dimethyl sulfate (DMS) as the methylating agent in the presence of a base like sodium hydroxide (NaOH). The reaction is conducted in a solvent such as dimethylformamide (DMF) at elevated temperatures to achieve high yields .

Análisis De Reacciones Químicas

Types of Reactions: 1,2,3,4-Tetramethoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

Oxidation: Quinones.

Reduction: Tetrahydroxybenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,2,3,4-Tetramethoxybenzene is utilized as a precursor in the synthesis of various organic compounds. Its methoxy groups enhance its reactivity and facilitate electrophilic aromatic substitution reactions. For instance:

- Synthesis of Sulfonyl Chlorides: It can be reacted with chlorosulfonic acid to produce 1,2,3,4-tetramethylbenzene-5-chlorosulfonyl chloride, which is useful in further chemical transformations .

Materials Science

The compound serves as an important building block for molecular wires and other electronic materials. Its structural properties allow for the formation of conductive pathways in organic electronics:

- Molecular Wires: Research has shown that tetramethoxybenzene derivatives can be integrated into molecular wires, enhancing their conductivity and stability .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound derivatives have been investigated for their potential therapeutic applications:

- Anticancer Activity: Certain derivatives have demonstrated promising anticancer properties by inhibiting tubulin polymerization and affecting cancer cell proliferation. For example, studies indicate that compounds derived from tetramethoxybenzene exhibit significant cytotoxicity against various cancer cell lines .

Environmental Chemistry

The compound has been studied for its role in the emission of volatile organic compounds (VOCs) from biological systems. Research indicates that it can modulate VOC emissions in response to environmental changes:

- Chitosan Interaction: In studies involving chitosan-treated samples of fungi, this compound was identified among the key VOCs emitted during growth phases .

Case Studies

Mecanismo De Acción

The mechanism of action of 1,2,3,4-tetramethoxybenzene involves its interaction with various molecular targets and pathways. The methoxy groups on the benzene ring can participate in electron-donating interactions, making the compound a good electron donor. This property is exploited in reactions involving electron transfer, such as in the formation of molecular wires for electronic applications .

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydroxybenzene: This compound is similar in structure but has hydroxyl groups instead of methoxy groups.

1,2,3,4-Tetramethylbenzene: This compound has methyl groups instead of methoxy groups.

1,2,3,5-Tetramethoxybenzene: This compound has methoxy groups at different positions on the benzene ring.

Uniqueness: 1,2,3,4-Tetramethoxybenzene is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical and physical properties. The electron-donating nature of the methoxy groups enhances its reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry .

Actividad Biológica

1,2,3,4-Tetramethoxybenzene (C10H14O4) is an organic compound characterized by four methoxy groups attached to a benzene ring. This compound is notable for its potential biological activities, including antimicrobial and antioxidant properties, and has been the subject of various scientific studies aimed at understanding its mechanisms and applications.

Chemical Structure

The structure of this compound features four methoxy substituents located at the 1, 2, 3, and 4 positions on the benzene ring. This arrangement significantly influences its chemical reactivity and biological activity.

Synthesis Methods

This compound can be synthesized through several methods:

- Methylation of 1,2,3,4-Tetrahydroxybenzene : This involves using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3) in a solvent such as acetone under reflux conditions.

- Industrial Production : Dimethyl sulfate (DMS) can be employed as a methylating agent in the presence of sodium hydroxide (NaOH) and dimethylformamide (DMF) at elevated temperatures to achieve higher yields.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against certain bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It is believed that the electron-donating nature of the methoxy groups enhances its ability to scavenge free radicals. This property may contribute to its protective effects against oxidative stress-related diseases .

The biological activity of this compound is thought to stem from its interaction with molecular targets involved in redox signaling pathways. The compound's ability to donate electrons allows it to participate in various biochemical reactions that mitigate oxidative damage .

Study on Antimicrobial Activity

A study published in PubMed Central examined the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations of the compound .

Antioxidant Efficacy Analysis

Another research article focused on the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and ABTS assays. The findings demonstrated that the compound exhibited a strong ability to neutralize free radicals compared to standard antioxidants like ascorbic acid .

Comparative Analysis with Related Compounds

| Compound | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| This compound | Moderate | High |

| 1,2-Dimethoxybenzene | Low | Moderate |

| 1-Methoxy-4-hydroxybenzene | Low | High |

This table illustrates that while this compound possesses moderate antimicrobial activity compared to other methoxy-substituted benzenes, it shows significant antioxidant potential.

Propiedades

IUPAC Name |

1,2,3,4-tetramethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-11-7-5-6-8(12-2)10(14-4)9(7)13-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNHIJXDZKTWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944046 | |

| Record name | 1,2,3,4-Tetramethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21450-56-6 | |

| Record name | 1,2,3,4-Tetramethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does pile-fermentation affect the aroma profile of Pu-erh tea, specifically regarding 1,2,3,4-Tetramethoxybenzene?

A: Research indicates that this compound is a significant odorant in ripened Pu-erh tea (RIPT) and undergoes remarkable changes during the pile-fermentation process. [] This suggests that the fermentation process contributes to the formation and increase of this compound, leading to the characteristic aroma of RIPT, described as "stale" and "musty." [] In contrast, raw Pu-erh tea (RAPT), which doesn't undergo the same fermentation, exhibits a different aroma profile dominated by floral, sweet, and woody notes, primarily attributed to terpene alcohols, terpene ketones, and phenolic compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.